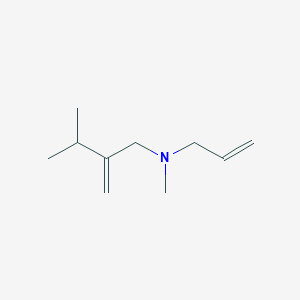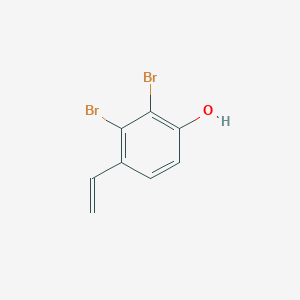
2,3-Dibromo-4-ethenylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-4-ethenylphenol is an organic compound with the molecular formula C₈H₆Br₂O It is a brominated phenol derivative characterized by the presence of two bromine atoms and an ethenyl group attached to the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dibromo-4-ethenylphenol typically involves the bromination of ethenylphenol. One common method is the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the phenol ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibromo-4-ethenylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of dehalogenated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dehalogenated phenols.
Substitution: Phenolic derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-4-ethenylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it a useful probe in studying biological systems and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-dibromo-4-ethenylphenol involves its interaction with molecular targets through its bromine atoms and phenolic hydroxyl group. The compound can form hydrogen bonds and halogen bonds with biological molecules, affecting their structure and function. These interactions can lead to changes in enzyme activity, protein folding, and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dibromo-4,5-dihydroxybenzyl ether
- 2,3-Dibromo-4,6-dimethoxy-5-methylphenol
- 2,3-Dibromo-4-phenylnaphthalen-1-ol
Comparison: 2,3-Dibromo-4-ethenylphenol is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to other brominated phenols. The ethenyl group allows for additional chemical modifications and interactions, making it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
59070-57-4 |
|---|---|
Molekularformel |
C8H6Br2O |
Molekulargewicht |
277.94 g/mol |
IUPAC-Name |
2,3-dibromo-4-ethenylphenol |
InChI |
InChI=1S/C8H6Br2O/c1-2-5-3-4-6(11)8(10)7(5)9/h2-4,11H,1H2 |
InChI-Schlüssel |
NYQXUSIDVODKJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C(=C(C=C1)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


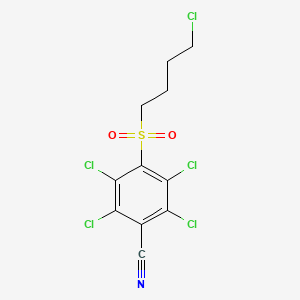
![[(Bromomethyl)selanyl]benzene](/img/structure/B14620278.png)
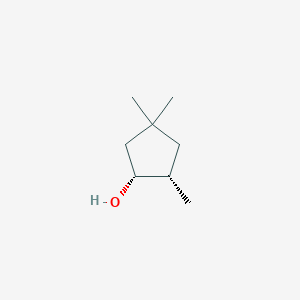
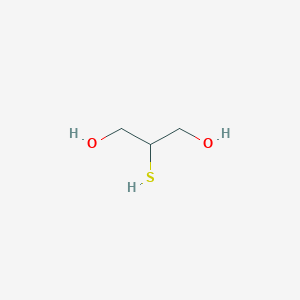
![Pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl-](/img/structure/B14620290.png)
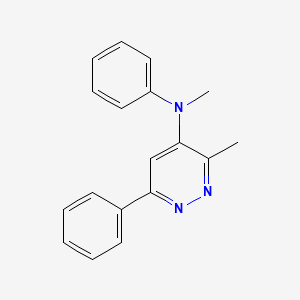

![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione](/img/structure/B14620302.png)


![4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14620315.png)

![[1-(Phenylsulfanyl)cyclopentyl]methanol](/img/structure/B14620324.png)
